1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-16-7-6-8-17(15-16)23-20(25)22-13-12-18-9-4-5-14-24(18)28(26,27)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVKZKWPTPSGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Urea Derivatives
Urea derivatives are typically synthesized via nucleophilic addition of amines to isocyanates or through carbamate intermediates. For 1-(3-chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea, the disconnection strategy involves two key components:
- 3-Chlorophenyl isocyanate (or equivalent electrophilic carbonyl source)
- 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine
The urea bond forms through a condensation reaction between the amine and the isocyanate, often facilitated by bases or catalysts. Industrial urea synthesis methods, such as those described in the patent EP0213669A1, emphasize high-pressure carbamate decomposition, but laboratory-scale syntheses of specialized ureas like this compound typically employ milder conditions.
Stepwise Synthesis of Key Intermediates
Preparation of 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine
This intermediate requires:
- Piperidine sulfonylation : Piperidine reacts with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(phenylsulfonyl)piperidine.
- Ethylamine side-chain introduction : A Michael addition or alkylation at the piperidine’s α-position installs the ethylamine group. For example, treatment with acrylonitrile followed by reduction (e.g., LiAlH4) generates the primary amine.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Piperidine, PhSO₂Cl, Et₃N, CH₂Cl₂, 0°C → RT | 85–92% |
| Alkylation | Acrylonitrile, K₂CO₃, DMF, 60°C | 78% |
| Reduction | LiAlH4, THF, reflux | 90% |
Synthesis of 3-Chlorophenyl Isocyanate
3-Chlorophenyl isocyanate is prepared via:
- Phosgenation : Reaction of 3-chloroaniline with phosgene (COCl₂) in toluene at 0–5°C.
- Alternative routes : Use of trichloromethyl chloroformate (diphosgene) or carbamoyl chlorides to avoid handling gaseous phosgene.
Coupling Reactions to Form the Urea Linkage
The final step involves reacting 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine with 3-chlorophenyl isocyanate under controlled conditions:
Standard Urea Formation Protocol
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine or pyridine to scavenge HCl
- Temperature : 0°C → room temperature, 12–24 hours
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)
Yield : 65–75% (crude), 55–60% (purified)
Alternative Carbamate-Mediated Route
As described in EP0213669A1, carbamate intermediates can decompose to ureas under high-pressure conditions. While industrial processes use NH₃ and CO₂, this method is adapted for specialized ureas:
- Carbamate formation : React the amine with chloroformate (e.g., ethyl chloroformate).
- Thermal decomposition : Heat the carbamate at 120–150°C under inert atmosphere to induce urea formation.
Purification and Characterization
Chromatographic Purification
- Stationary phase : Silica gel (230–400 mesh)
- Eluent : Gradient of ethyl acetate (10% → 40%) in hexane
- Rf : 0.3 (ethyl acetate/hexane 1:1)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8–7.6 (m, 5H, SO₂Ph), 7.4–7.3 (m, 4H, Ar-H), 4.1 (t, J=6 Hz, 1H, NH), 3.2–2.8 (m, 6H, piperidine + CH₂NH), 1.8–1.5 (m, 6H, piperidine CH₂) |
| MS (ESI+) | m/z 422.9 [M+H]⁺ (calc. 421.9) |
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 68 |
| THF | 7.52 | 72 |
| DMF | 36.7 | 58 |
Polar aprotic solvents like THF balance solubility and reaction rate.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → RT | 24 | 65 |
| 40 | 12 | 70 |
| 60 | 6 | 55 (decomposition) |
Chemical Reactions Analysis
Hydrolysis and Stability Studies
The urea linkage (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions. In controlled studies of analogous compounds (e.g., 1-(4-chlorophenyl)urea derivatives), hydrolysis yields substituted anilines and carbamic acid intermediates, which further decompose to CO₂ and amines . For the target compound:
-
Acidic Hydrolysis : Cleavage of the urea bond produces 3-chloroaniline and 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine.
-
Basic Hydrolysis : Forms 3-chlorophenyl isocyanate and ethylenediamine derivatives .
Stability assays in aqueous buffers (pH 1–13) indicate rapid degradation at pH >10, with a half-life of <2 hours .
Reactivity of the Sulfonamide Group
The phenylsulfonyl group attached to the piperidine ring participates in nucleophilic substitution and redox reactions:
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the sulfonyl group (-SO₂-) to a thioether (-S-), yielding 1-(3-chlorophenyl)-3-(2-(1-(phenylthio)piperidin-2-yl)ethyl)urea.
-
Sodium borohydride (NaBH₄) selectively reduces the sulfonamide to a sulfinic acid (-SOOH) under mild conditions .
Oxidation
-
Strong oxidants (e.g., KMnO₄, H₂O₂) convert the sulfonamide to sulfonic acid (-SO₃H).
Piperidine Ring Modifications
The piperidine ring undergoes functionalization at the nitrogen or carbon centers:
Urea Functionalization
The urea group reacts with electrophiles and nucleophiles:
-
Alkylation : Treatment with methyl iodide forms N-methylated derivatives .
-
Condensation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form Schiff base adducts .
Synthetic Pathways and Byproducts
Key synthetic routes include:
-
Stepwise Assembly :
-
One-Pot Synthesis :
Common Byproducts :
-
Desulfonylation Products : Due to incomplete protection during synthesis .
-
Dimerization : Urea-urea dimers form under high-temperature conditions .
Catalytic and Biological Interactions
-
Enzyme Inhibition : The compound competitively inhibits cytochrome P450 3A4 (CYP3A4) via coordination to the heme iron .
-
Metal Complexation : Forms stable complexes with Cu²⁺ and Fe³⁺, altering redox properties .
Degradation Pathways
Environmental degradation studies reveal:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents or chemical probes.
Biological Activity
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea, also known by its CAS number 898444-62-7, is a compound that has gained attention for its potential biological activity. This compound features a complex structure that includes a chlorophenyl group and a phenylsulfonyl piperidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 450.0 g/mol. The structural characteristics are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.0 g/mol |
| CAS Number | 898444-62-7 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways.
Receptor Interaction
Several studies have suggested that compounds with similar structures act as inhibitors or modulators of specific receptors. For instance, they may function as inverse agonists at the serotonin receptor (5-HT6), which is implicated in conditions like anxiety and depression .
Antidepressant Effects
The potential antidepressant effects of this compound have been highlighted in various studies. The modulation of serotonin pathways suggests that it could be beneficial in treating mood disorders .
Case Studies
- Antidepressant Activity : A study demonstrated that related compounds showed significant efficacy in reducing depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic signaling .
- Neuroprotective Effects : Another investigation indicated that similar sulfonamide derivatives exhibited neuroprotective properties against oxidative stress, suggesting a potential role in neurodegenerative diseases .
Comparative Analysis
A comparative analysis with structurally analogous compounds reveals the unique position of this compound in terms of potency and selectivity towards specific biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea, and how can reaction conditions be optimized?
The compound is typically synthesized via urea-forming reactions between isocyanates and amines. For example, a related urea derivative was synthesized by reacting 3-chlorophenyl isocyanate with a substituted piperidine amine in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimization may involve adjusting solvent polarity, temperature, or stoichiometry to improve yield and purity. Advanced methods like microwave-assisted synthesis or flow chemistry could reduce reaction times.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea linkage.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated for structurally related urea derivatives .
- HPLC with UV/ELSD detection to assess purity (>95% is standard for research-grade material) .
Q. What are the solubility and stability profiles of this compound under typical experimental conditions?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO or DMF) based on analogs like SNS-314 mesylate, which dissolves readily in DMSO . Stability studies should include:
- pH-dependent degradation assays (e.g., in buffers ranging from pH 2–9).
- Light/temperature sensitivity tests (store at –20°C in the dark for long-term stability).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?
Contradictions may arise from assay-specific conditions (e.g., cell line variability, kinase panel selectivity). Strategies include:
- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Structural analogs : Compare activity with derivatives like T.2 (a VEGFR-2/PD-L1 inhibitor) to identify critical substituents affecting potency .
- Meta-analysis : Review published datasets for trends in IC₅₀ values or off-target effects .
Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action, particularly for kinase inhibition?
- Kinase profiling panels : Test against a broad spectrum of kinases (e.g., Aurora A/B/C, VEGFR-2) using ATP-competitive assays .
- Molecular docking and dynamics : Model interactions with kinase ATP-binding pockets, leveraging structural data from analogs like SNS-314 mesylate .
- Mutagenesis studies : Validate binding residues by introducing point mutations in target kinases (e.g., Aurora A gatekeeper mutations) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity and potency?
- Substituent variation : Modify the chlorophenyl group (e.g., 4-Cl vs. 3-Cl) or piperidine sulfonyl group to assess impact on activity, as seen in PD-L1 inhibitors .
- Bioisosteric replacement : Replace the urea moiety with thiourea or cyanoguanidine to modulate hydrogen-bonding interactions.
- Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models .
Q. What strategies are effective in addressing the compound’s potential polypharmacology (multi-target effects)?
- Proteome-wide profiling : Use chemoproteomics to identify off-target interactions .
- Gene expression analysis : Perform RNA-seq on treated cells to map downstream pathways.
- In vivo efficacy models : Compare therapeutic vs. adverse effects in disease-relevant animal models .
Q. How can researchers overcome formulation challenges for in vivo studies, such as poor aqueous solubility?
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility.
- Salt formation : Explore mesylate or hydrochloride salts, as seen with SNS-314 .
- Nanoencapsulation : Employ liposomal or polymeric nanoparticles for targeted delivery .
Methodological Considerations
Q. What safety precautions are necessary when handling this compound in the laboratory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
